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Compound of Interest

Compound Name: M3 of dolutegravir

Cat. No.: B580098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolism of the antiretroviral drug

dolutegravir by various cytochrome P450 (CYP) isoforms. The information presented is based

on in vitro experimental data from published literature and regulatory documents, offering

insights into the relative contributions and kinetic parameters of the key enzymes involved in

dolutegravir's oxidative metabolism.

Overview of Dolutegravir Metabolism
Dolutegravir is primarily eliminated through metabolism, with the major pathway being

glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1). However, oxidative

metabolism by cytochrome P450 enzymes also contributes to its clearance. In vitro studies

have identified CYP3A4 as the principal CYP isoform responsible for the oxidative metabolism

of dolutegravir.[1] More recent research has also elucidated the role of extrahepatic CYP

isoforms, specifically CYP1A1 and CYP1B1, in the formation of certain metabolites.

Quantitative Comparison of CYP Isoform Activity
The following table summarizes the available quantitative data on the contribution and kinetic

parameters of the CYP isoforms involved in dolutegravir metabolism.
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CYP
Isoform

Metabolite(
s) Formed

Relative
Contributio
n

Km (µM)
Vmax
(pmol/min/
mg protein)

Metabolic
Efficiency
(Vmax/Km)

CYP3A4
Oxidative

metabolites

~7.9% - 21%

of total

metabolism[2

][3]

Not Reported Not Reported Not Reported

CYP1A1

M1 (N-

dealkylated),

M4

(aldehyde),

M5

(aldehyde)

Major

contributor to

M1, M4, and

M5 formation

41.4 (for M1

formation)
Not Reported Not Reported

103.5 (for M4

formation)

CYP1B1

M1 (N-

dealkylated),

M4

(aldehyde),

M5

(aldehyde)

Major

contributor to

M1, M4, and

M5 formation

97.1 (for M1

formation)
Not Reported Not Reported

127.5 (for M4

formation)

Note: While CYP3A4 is a notable pathway in dolutegravir metabolism, specific Vmax values for

its mediated metabolism are not readily available in the public domain. The contribution of

CYP3A4 is estimated from human mass balance studies. The kinetic parameters for CYP1A1

and CYP1B1 are for the formation of specific, more recently identified metabolites and may not

represent the entirety of their metabolic activity towards dolutegravir.

Experimental Protocols
The following sections detail the typical methodologies employed in the in vitro studies cited in

this guide for assessing dolutegravir metabolism by CYP isoforms.
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Incubation with Recombinant Human CYP Enzymes
This method is used to identify the specific CYP isoforms responsible for the metabolism of a

drug and to determine their kinetic parameters.

1. Reagents and Materials:

Dolutegravir

Recombinant human CYP isoforms (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2B6,

CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5)

expressed in a suitable system (e.g., baculovirus-infected insect cells)

NADPH regenerating system (or 1 mM NADPH)

Phosphate buffered saline (PBS), pH 7.4

Methanol/acetonitrile (1:1, v/v) for reaction termination

Internal standard for analytical quantification

2. Incubation Procedure:

Incubations are typically carried out in a final volume of 100-200 µL in PBS (pH 7.4).

The reaction mixture contains dolutegravir at various concentrations (e.g., for kinetic studies:

0, 5, 15, 30, 100, 200, and 300 µM), a specific amount of recombinant CYP enzyme (e.g., 15

pmol), and an NADPH regenerating system.

Control incubations are performed in the absence of NADPH or dolutegravir.

The reaction is initiated by the addition of the NADPH regenerating system and incubated at

37°C for a specified time (e.g., 1 hour) with gentle shaking.

The reaction is terminated by adding an equal volume of cold methanol/acetonitrile (1:1, v/v).

3. Sample Processing and Analysis:

The terminated reaction mixture is vortexed and centrifuged to precipitate proteins.
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The supernatant is collected for analysis.

Metabolite formation is quantified using a validated analytical method, typically liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolism in Human Liver Microsomes (HLM)
This assay provides a more physiologically relevant system as it contains a mixture of CYP

enzymes at their native abundance.

1. Reagents and Materials:

Dolutegravir

Pooled human liver microsomes (HLM)

NADPH regenerating system (or 1 mM NADPH)

Phosphate buffered saline (PBS), pH 7.4

Methanol/acetonitrile (1:1, v/v) for reaction termination

Internal standard for analytical quantification

2. Incubation Procedure:

Incubations are performed in a final volume of 100 µL in PBS (pH 7.4).

The reaction mixture contains HLM (e.g., 1.0 mg/mL), dolutegravir (e.g., 30 µM), and an

NADPH regenerating system.

Control groups without NADPH or dolutegravir are included.

The reaction is initiated by the addition of the NADPH regenerating system and incubated at

37°C for a specified time (e.g., 1 hour) with gentle shaking.

The reaction is terminated by the addition of cold methanol/acetonitrile (1:1, v/v).

3. Sample Processing and Analysis:
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Sample processing and analysis are performed as described for the recombinant enzyme

assay, using LC-MS/MS for the quantification of metabolites.
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Caption: Metabolic pathways of dolutegravir.

Experimental Workflow for In Vitro Metabolism Assay
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Caption: Workflow for in vitro dolutegravir metabolism assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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